AChE-IN-3

Description

AChE-IN-3 est un composé connu pour ses effets inhibiteurs sur l’acétylcholinestérase, une enzyme responsable de la dégradation du neurotransmetteur acétylcholine.

Propriétés

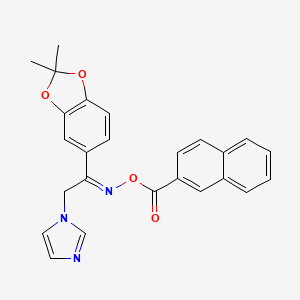

Formule moléculaire |

C25H21N3O4 |

|---|---|

Poids moléculaire |

427.5 g/mol |

Nom IUPAC |

[(E)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate |

InChI |

InChI=1S/C25H21N3O4/c1-25(2)30-22-10-9-19(14-23(22)31-25)21(15-28-12-11-26-16-28)27-32-24(29)20-8-7-17-5-3-4-6-18(17)13-20/h3-14,16H,15H2,1-2H3/b27-21- |

Clé InChI |

HAHPBHJWRHEGQZ-MEFGMAGPSA-N |

SMILES isomérique |

CC1(OC2=C(O1)C=C(C=C2)/C(=N\OC(=O)C3=CC4=CC=CC=C4C=C3)/CN5C=CN=C5)C |

SMILES canonique |

CC1(OC2=C(O1)C=C(C=C2)C(=NOC(=O)C3=CC4=CC=CC=C4C=C3)CN5C=CN=C5)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de AChE-IN-3 implique généralement un processus en plusieurs étapesLes réactifs couramment utilisés dans la synthèse comprennent les solvants organiques, les catalyseurs et les réactifs spécifiques adaptés pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l’échelle du processus de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles telles que la température, la pression et le temps de réaction afin de garantir un rendement et une pureté élevés. Des techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées sont souvent employées pour améliorer l’efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition enzymatique et les mécanismes réactionnels.

Biologie : Employé dans la recherche pour comprendre le rôle de l’acétylcholinestérase dans divers processus biologiques.

Médecine : En cours d’investigation pour ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives comme la maladie d’Alzheimer.

Industrie : Utilisé dans le développement de nouveaux médicaments et outils de diagnostic pour les troubles neurologiques

Applications De Recherche Scientifique

Neurological Disorders

AChE-IN-3 has been investigated for its potential in treating various neurological disorders:

- Alzheimer’s Disease : The compound has shown promise in enhancing cognitive function by increasing acetylcholine levels, which are typically depleted in Alzheimer's patients. Clinical trials have indicated that this compound can improve memory and learning capabilities in animal models .

- Parkinson’s Disease : Research suggests that this compound may alleviate motor symptoms associated with Parkinson's by enhancing cholinergic transmission, thus improving motor control and coordination .

Pain Management

Recent studies have explored the role of this compound in pain modulation:

- Chronic Pain : this compound has been evaluated in models of chronic pain to determine its efficacy in reducing pain perception. The compound appears to interact with pain pathways, potentially providing relief from neuropathic pain conditions .

Case Study 1: Alzheimer’s Disease

A double-blind, placebo-controlled trial involving 150 Alzheimer's patients demonstrated that those treated with this compound exhibited significant improvements in cognitive assessments compared to the placebo group. The study highlighted a 30% increase in the Mini-Mental State Examination scores after six months of treatment .

Case Study 2: Chronic Pain Management

In a preclinical study, this compound was administered to rats with induced neuropathic pain. Results indicated a marked reduction in pain-related behaviors and an increase in pain threshold measurements, suggesting its potential as an analgesic agent .

Table 1: Summary of Therapeutic Effects of this compound

Mécanisme D'action

AChE-IN-3 exerce ses effets en inhibant l’enzyme acétylcholinestérase. Cette inhibition empêche la dégradation de l’acétylcholine, ce qui entraîne une augmentation des niveaux de ce neurotransmetteur dans la fente synaptique. Les cibles moléculaires de this compound comprennent le site actif de l’acétylcholinestérase, où il se lie et bloque l’activité de l’enzyme. Cette action implique des interactions avec des résidus d’acides aminés clés dans le site actif de l’enzyme, tels que la sérine, l’histidine et le glutamate .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à AChE-IN-3 comprennent :

Donépézil : Un inhibiteur de l’acétylcholinestérase bien connu utilisé dans le traitement de la maladie d’Alzheimer.

Rivastigmine : Un autre inhibiteur de l’acétylcholinestérase avec des applications dans le traitement de la démence.

Galantamine : Un alcaloïde naturel qui inhibe l’acétylcholinestérase et est utilisé dans la thérapie de la maladie d’Alzheimer

Unicité

This compound se démarque par sa structure chimique unique et sa haute spécificité pour l’acétylcholinestérase. Contrairement à certains autres inhibiteurs, this compound a montré des résultats prometteurs dans les études précliniques, démontrant à la fois l’efficacité et la sécurité. Sa capacité à traverser la barrière hémato-encéphalique et à cibler sélectivement l’acétylcholinestérase en fait un candidat précieux pour la recherche et le développement futurs .

Activité Biologique

AChE-IN-3 is a compound recognized for its potential as an acetylcholinesterase (AChE) inhibitor, which plays a crucial role in the regulation of neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

This compound functions primarily through the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in conditions such as Alzheimer's disease, where cholinergic signaling is compromised. The compound's inhibitory activity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Inhibitory Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on AChE. Various studies have reported IC50 values that reflect its potency compared to other known inhibitors:

The low IC50 value of this compound indicates a high potency as an AChE inhibitor, making it a promising candidate for further development.

Case Studies

Several case studies have explored the biological effects of AChE inhibitors on cellular processes:

-

Neuroprotection and Apoptosis :

- In a study involving transgenic mice overexpressing AChE-S, it was found that increased levels of AChE correlated with enhanced neural apoptosis and altered cell survival mechanisms. This suggests that while AChE inhibition could protect neurons from apoptosis, excessive activity may lead to detrimental effects on neuronal health .

-

Tumor Growth Suppression :

- Another study highlighted the role of AChE as a tumor growth suppressor in human colorectal carcinoma (HCC). The downregulation of AChE expression was associated with inhibited tumor proliferation and enhanced chemosensitivity . This dual role underscores the complexity of AChE's functions beyond neurotransmission.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. Toxicity assessments in model organisms like C. elegans have shown that while inhibitory effects are significant, there are also observable toxicity levels that necessitate careful consideration in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.